molecular formula C15H17Cl2NO2 B1676115 Bemesetron CAS No. 40796-97-2

Bemesetron

Número de catálogo B1676115
Número CAS: 40796-97-2
Peso molecular: 314.2 g/mol
Clave InChI: MNJNPLVXBISNSX-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Molecular Structure Analysis

Bemesetron has a molecular formula of C15H17Cl2NO2 and a molar mass of 314.21 g/mol . The IUPAC name is [(1S,5R)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] 3,5-dichlorobenzoate .


Physical And Chemical Properties Analysis

Bemesetron is a solid at room temperature . More specific physical and chemical properties such as melting point, boiling point, and solubility are not provided in the search results.

Aplicaciones Científicas De Investigación

Synthesis and Structural Characterization

Bemesetron, a compound with specific chemical properties, has been explored in the realm of synthesis and structural characterization. Research by Ruhlandt-Senge et al. (1993) delved into synthesizing new classes of beryllium compounds, including those related to bemesetron, through reactions involving BeCl2 and lithium salts. This study provides foundational knowledge about the molecular structure and characteristics of bemesetron-related compounds (Ruhlandt-Senge et al., 1993).

Biomedical Engineering and Education

In the field of biomedical engineering, bemesetron's applications extend to educational initiatives. Ragusa et al. (2008) discussed the Biomimetic MicroElectronic Systems Engineering Research Center's efforts, focusing on developing biomimetic devices with applications ranging from treating diseases like blindness to enhancing neuromuscular control. This research also highlights the importance of integrating such advanced biomedical research into K-12 education, particularly in urban contexts (Ragusa et al., 2008).

BioMEMS: Diagnostics and Therapeutics

Bashir (2004) reviewed the advancements in Biomedical or Biological Micro-Electro-Mechanical Systems (BioMEMS), where bemesetron-related technologies find applications in diagnostics, sensing, and therapeutics. The study emphasizes the commercialization potential and diverse applications of these technologies in medical and biological fields (Bashir, 2004).

Neuroscience Research

Silva et al. (1995) explored the impact of bemesetron on neuroleptic-induced catalepsy in mice, contributing to the understanding of its neurological applications. This research sheds light on the role of bemesetron in modulating serotonergic mechanisms and its potential implications in neuroscience (Silva et al., 1995).

Bioelectrochemical Interface Engineering

Zhou and Dong (2011) discussed the integration of biological components with electronic elements, where bemesetron-related compounds play a role. This research focuses on the engineering at the bioelectrochemical interface, paving the way for developing biosensors, biofuel cells, and biocomputing systems (Zhou & Dong, 2011).

Propiedades

IUPAC Name

[(1R,5S)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] 3,5-dichlorobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17Cl2NO2/c1-18-12-2-3-13(18)8-14(7-12)20-15(19)9-4-10(16)6-11(17)5-9/h4-6,12-14H,2-3,7-8H2,1H3/t12-,13+,14?
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNJNPLVXBISNSX-PBWFPOADSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2CCC1CC(C2)OC(=O)C3=CC(=CC(=C3)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1[C@@H]2CC[C@H]1CC(C2)OC(=O)C3=CC(=CC(=C3)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17Cl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8042632
Record name Bemesetron
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8042632
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

314.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Bemesetron

CAS RN

40796-97-2
Record name Bemesetron [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040796972
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Bemesetron
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8042632
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name endo-3,5-Dichlorobenzoic acid 8-methyl-8-azabicyclo(3.2.1)oct-3-yl ester
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name BEMESETRON
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O98T3677PA
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Bemesetron
Reactant of Route 2
Reactant of Route 2
Bemesetron
Reactant of Route 3
Reactant of Route 3
Bemesetron
Reactant of Route 4
Reactant of Route 4
Bemesetron
Reactant of Route 5
Reactant of Route 5
Bemesetron
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
Bemesetron

Citations

For This Compound
197
Citations
SR Silva, HA Futuro-Neto, JGP Pires - Neuropharmacology, 1995 - Elsevier
… The aim of this study was to examine the effects of bemesetron and granisetron, two selective 5-HT3 … Bemesetron significantly reduced catalepsy at a dose of 1 mg/kg, whilst 10 mg/kg …
Number of citations: 55 www.sciencedirect.com
B Arnold, K Allison, S Ivanova, PR Paetsch… - …, 1995 - Springer
… mg kg- 1 SC 30 min; bemesetron 0.03 mg kg- 1 SC 45 min) … antagonists ondansetron, bemesetron, granisetron and … dose of ondansetron and extended to bemesetron (0.03 mgkg -1) …
Number of citations: 29 link.springer.com
P Bienkowski, K Iwinska, E Koros, I Panocka… - Pharmacology …, 1998 - Elsevier
… Bemesetron (MDL 72222) decreased the cueing properties … the attenuation of the ethanol stimulus by bemesetron 12, 15. In line … (ie, tropisetron, bemesetron, and ondansetron) did not …
Number of citations: 5 www.sciencedirect.com
SE Banner, GJ Sanger - British journal of pharmacology, 1995 - Wiley Online Library
… -5-HT) when administered intrathecally was antinociceptive and that its ability to raise visceromotor thresholds was prevented by pretreatment with the selective antagonist, bemesetron. …
Number of citations: 63 bpspubs.onlinelibrary.wiley.com
WA Hewlett, S Fridman, BL Trivedl, DE Schmidt… - Progress in Neuro …, 1998 - Elsevier
… [ 125 I]MIZAC (0.1 nM) of was displaced by bemesetron (3 μM), a selective 5-HT 3 antagonist… Bemesetron displaceable binding has a regional distribution consistent with that of the 5-HT …
Number of citations: 18 www.sciencedirect.com
BH Lee, MJ Choi, MN Jo, HJ Seo, SY Nah… - Bioorganic & medicinal …, 2009 - Elsevier
… As a positive control, MDL72222 (bemesetron) was used, which is currently in phase II … a hill coefficient (n H ) of 1.7 which are comparable with those of MDL72222 (bemesetron). …
Number of citations: 9 www.sciencedirect.com
MH Zulkifli, P Viswenaden, M Jasamai, N Azmi… - Biomedicine & …, 2019 - Elsevier
… For example, bemesetron has been shown to reduce glutamate release to bind at NMDA receptor (NMDAR) and also reduce caspase 3 activity which is an indicator for neurotoxicity [61]…
Number of citations: 13 www.sciencedirect.com
JD Gale - Journal of pediatric gastroenterology and nutrition, 1995 - journals.lww.com
… In a study by Higgins and coworkers (28), direct injection of either of the 5-HT receptor antagonists ondansetron, bemesetron, and GR65630 into the area postrema was effective in in…
Number of citations: 24 journals.lww.com
G Maksay - Neuropharmacology, 1998 - Elsevier
… In the presence of 10 μM glycine a high affinity (nanomolar) component of displacement was also observed for the tropeines zatosetron, bemesetron and tropisetron. The displacing …
Number of citations: 30 www.sciencedirect.com
M Dukat, K Alix, J Worsham, S Khatri… - Bioorganic & medicinal …, 2013 - Elsevier
… Chemical structures of 5-HT 3 receptor antagonists ondansetron, bemesetron, granisetron, and tropisetron, and the agonists m-CPBG, SR57227A, and MD-354. Compound 1 is a …
Number of citations: 43 www.sciencedirect.com

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.